2-fluoro-N-phenacylbenzamide
Description
Contextualization of Benzamide (B126) Scaffolds in Organic Synthesis and Chemical Biology
The benzamide moiety is a cornerstone in the fields of organic synthesis and chemical biology. As a structural unit, it is present in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its versatile utility. Benzamides are recognized as valuable building blocks in organic synthesis, readily prepared and amenable to a wide range of chemical transformations. ontosight.ai The amide bond itself is a critical functional group in numerous biologically active molecules, contributing to their pharmacological profiles, which can span anti-inflammatory, analgesic, antimicrobial, and anticancer activities. ontosight.ai Furthermore, the aromatic nature of the benzamide scaffold provides a template for the precise spatial arrangement of substituents, a key factor in designing molecules that can interact with specific biological targets. chemrxiv.org In the realm of chemical biology, benzamide derivatives have been instrumental as probes and modulators of protein-protein interactions. chemrxiv.org
Significance of Fluorine Substitution in Contemporary Organic Chemistry
The introduction of fluorine into organic molecules has become a paramount strategy in modern organic and medicinal chemistry. numberanalytics.comnih.govtcichemicals.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. nih.gov Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target. nih.gov These modifications can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of drug candidates. rikkyo.ac.jp The growing interest in fluorinated compounds is evidenced by the increasing number of fluorine-containing pharmaceuticals entering the market and the continuous development of novel fluorination methodologies. numberanalytics.comnih.gov
Molecular Structure and Nomenclature of 2-Fluoro-N-phenacylbenzamide
The compound this compound is a derivative of benzamide characterized by two key substitutions. The first is a fluorine atom at the ortho- (or 2-) position of the benzoyl group. The second is a phenacyl group (a phenyl-substituted acetyl group) attached to the amide nitrogen.
Systematic nomenclature according to IUPAC (International Union of Pure and Applied Chemistry) guidelines names the compound as 2-fluoro-N-(2-oxo-2-phenylethyl)benzamide . The core structure is a benzamide. The "2-fluoro" prefix indicates the position of the fluorine atom on the benzoyl ring. The "N-(2-oxo-2-phenylethyl)" part describes the substituent on the amide nitrogen, which is a two-carbon chain (ethyl) with a ketone (oxo) at the second carbon and a phenyl group also at the second carbon.
Table 1: Key Structural and Chemical Identifiers for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂FNO₂ |
| Molecular Weight | 257.26 g/mol |
| IUPAC Name | 2-fluoro-N-(2-oxo-2-phenylethyl)benzamide |
| SMILES | O=C(C1=CC=CC=C1F)NCC(=O)C2=CC=CC=C2 |
| InChI Key | (Generated upon synthesis and characterization) |
Note: The data in this table is calculated based on the chemical structure, as direct experimental data for this specific compound is not widely available.
Spectroscopic analysis would be essential for the definitive characterization of this compound. slideshare.net In an infrared (IR) spectrum, characteristic peaks would be expected for the N-H stretch (around 3300-3500 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and the ketone C=O stretch (around 1680 cm⁻¹). openstax.orgstackexchange.com The presence of the C-F bond would also give rise to a characteristic absorption in the fingerprint region.
In ¹H NMR spectroscopy, distinct signals would be anticipated for the aromatic protons on both the fluorobenzoyl and phenacyl rings, as well as for the methylene (B1212753) protons of the phenacyl group. openstax.org The coupling patterns of the aromatic protons would be influenced by the fluorine substituent. In ¹³C NMR, the carbon atoms attached to the fluorine, amide, and ketone groups would exhibit characteristic chemical shifts. acs.org ¹⁹F NMR would show a distinct signal for the fluorine atom, providing further structural confirmation.
Research Landscape and Knowledge Gaps Pertaining to the Compound
A survey of the current academic literature reveals that while the constituent parts of this compound—fluorinated benzamides and N-acylbenzamides—are subjects of ongoing research, the specific compound itself appears to be under-investigated. researchgate.net There is a notable gap in the literature regarding the synthesis, characterization, and evaluation of its specific properties. researchgate.netnih.gov This lack of dedicated research presents a significant knowledge gap. While general synthetic methods for N-phenacylbenzamides can be inferred, the specific reaction conditions and yields for the synthesis of this compound have not been reported. Furthermore, there is a dearth of experimental data on its physicochemical properties, such as its melting point, solubility, and crystal structure. The biological activities, if any, of this compound remain unexplored. This situation is not uncommon in the vast landscape of chemical possibilities, where many novel compounds await systematic investigation. researchgate.net
Scope and Objectives of Academic Inquiry into this compound
Given the identified knowledge gaps, a focused academic inquiry into this compound would be highly valuable. The primary objectives of such a study would be:
To develop and optimize a synthetic route to this compound with high yield and purity. This would likely involve the acylation of 2-aminoacetophenone (B1585202) with 2-fluorobenzoyl chloride.
To fully characterize the compound using a suite of modern analytical techniques, including NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry, to confirm its molecular structure.
To determine its key physicochemical properties , such as melting point, solubility in various solvents, and lipophilicity (LogP).
To obtain a single-crystal X-ray diffraction structure to provide definitive information on its three-dimensional conformation and intermolecular interactions in the solid state.
To conduct preliminary in vitro screening to explore its potential biological activities, guided by the known pharmacological profiles of related benzamide and fluorinated compounds. ontosight.airikkyo.ac.jp
The successful completion of these objectives would not only fill the existing knowledge gap regarding this specific molecule but also contribute to the broader understanding of how ortho-fluorine substitution on the benzoyl ring influences the properties and potential applications of N-phenacylbenzamides. nih.gov
Properties
IUPAC Name |
2-fluoro-N-phenacylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTIIKZTVMPCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 2 Fluoro N Phenacylbenzamide and Analogues
Retrosynthetic Analysis of the 2-Fluoro-N-phenacylbenzamide Framework
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. d-nb.infoamazonaws.comub.edu For this compound, the most logical and common disconnection occurs at the amide C-N bond. This bond is typically formed late in a synthesis due to its stability.
This primary disconnection, known as a transform, breaks the target molecule into two key synthetic precursors, or synthons. ub.edu
Synthon 1: A 2-fluorobenzoyl cation equivalent. This is most commonly derived from 2-fluorobenzoic acid or its more reactive derivatives, such as 2-fluorobenzoyl chloride .
Synthon 2: A phenacylamine nucleophile. The practical chemical equivalent for this synthon is 2-aminoacetophenone (B1585202) , which is often used as its hydrochloride salt.
This analysis suggests that the most direct synthetic route involves an acylation reaction, where the amine group of 2-aminoacetophenone attacks the activated carbonyl group of a 2-fluorobenzoic acid derivative to form the target amide bond.
Conventional Amide Bond Formation Strategies
Traditional methods for forming the amide bond in molecules like this compound are reliable and widely practiced. These strategies primarily involve the direct condensation of a carboxylic acid derivative with an amine.
Condensation Reactions Involving 2-Fluorobenzoic Acid Derivatives and Phenacylamine Derivatives
A foundational method for synthesizing N-phenacylbenzamides is the Schotten-Baumann reaction. nih.gov This involves the reaction of a reactive acyl chloride with an amine in the presence of a base. For the synthesis of this compound, this would involve reacting 2-fluorobenzoyl chloride with 2-aminoacetophenone hydrochloride . rsc.org
The general procedure is as follows:
2-aminoacetophenone hydrochloride is dissolved with a base, such as sodium bicarbonate, in a biphasic system or a suitable solvent to neutralize the hydrochloride and free the amine.
2-fluorobenzoyl chloride, dissolved in an organic solvent like dichloromethane (B109758) (DCM), is added to the mixture.
The reaction is stirred, often starting at a low temperature (e.g., in an ice bath) and gradually warming to room temperature to control the exothermic reaction. rsc.org The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
After the reaction is complete, the product is isolated through extraction and can be purified by crystallization or column chromatography.
A similar procedure has been successfully used for the synthesis of related N-phenylbenzamides, where an aniline (B41778) derivative is reacted with a benzoyl chloride in a solvent like toluene, often with refluxing to ensure completion, yielding the product in high purity. nih.gov
Utilization of Coupling Reagents and Solvent Systems for Amidation
To avoid the need for highly reactive acyl chlorides, which may not be compatible with sensitive functional groups, direct amide coupling of a carboxylic acid (2-fluorobenzoic acid ) and an amine (2-aminoacetophenone ) can be achieved using a variety of coupling reagents. researchgate.net These reagents activate the carboxylic acid to form a reactive intermediate in situ, which is then readily attacked by the amine nucleophile.
The choice of coupling reagent and solvent is critical for optimizing reaction yield and minimizing side reactions, such as racemization if chiral centers are present. peptide.com Polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (B95107) (THF) are commonly used because they effectively dissolve the reactants and facilitate the reaction.
Below is a table summarizing common coupling reagents used in amide bond formation.
| Coupling Reagent Class | Example(s) | Mechanism of Action | Common Solvents |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate. peptide.com | DCM, DMF |
| Phosphonium (B103445) Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms a reactive benzotriazolyl ester intermediate. Known for high efficiency. peptide.com | DMF, NMP |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Similar to phosphonium salts, these form highly reactive activated esters. HATU is particularly effective at reducing side reactions. peptide.comluxembourg-bio.com | DMF, NMP |
| Other | CDI (Carbonyldiimidazole) | Forms a reactive acyl-imidazolide intermediate. | THF, DCM |
Advanced Catalytic Approaches in Benzamide (B126) Synthesis
Modern synthetic chemistry has seen the development of advanced catalytic methods that provide alternative routes to benzamides, often with higher atom economy and functional group tolerance. rsc.org
Metal-Catalyzed Amidation of Aryl Halides
Transition metal-catalyzed reactions, particularly those using palladium, offer powerful alternatives for constructing the benzamide scaffold. organic-chemistry.org One such method is the aminocarbonylation of aryl halides. This reaction couples an aryl halide, carbon monoxide (CO), and an amine to form the corresponding benzamide.
For a molecule like this compound, this would involve reacting an aryl halide such as 2-chloro-1-fluorobenzene or 2-bromo-1-fluorobenzene with 2-aminoacetophenone under a carbon monoxide atmosphere. The catalytic system typically includes:
A palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂).
A phosphine (B1218219) ligand, such as Xantphos or 1,3-bis(dicyclohexylphosphino)propane (B25926) (DCPP), which stabilizes the palladium center and facilitates the catalytic cycle. nih.govnih.gov
A base to neutralize the hydrogen halide formed during the reaction.
The key steps in the catalytic cycle involve the oxidative addition of the aryl halide to the Pd(0) center, insertion of CO to form a phenacylpalladium complex, and subsequent reductive elimination with the amine to form the C-N bond and regenerate the catalyst. nih.govacs.org
Oxidative Amidation and Aminocarbonylation Routes
Oxidative amidation provides a direct route to amides from more readily available starting materials like aldehydes or alcohols, bypassing the need for pre-formed carboxylic acids. researchgate.netacs.org
From Aldehydes: The oxidative amidation of 2-fluorobenzaldehyde with 2-aminoacetophenone can be achieved using an oxidant. Metal-free systems using oxidants like aqueous hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) with a catalytic amount of iodine have been developed for this purpose. acs.orgrsc.org This approach is considered green as it often uses environmentally benign reagents and produces water as a byproduct.
From Benzylamines: In some cases, benzamides can be synthesized via the oxidative amidation of benzylamines. acs.org
Aminocarbonylation Routes: As discussed previously, aminocarbonylation is a powerful technique. organic-chemistry.org Research has focused on developing more practical and milder conditions, such as using CO-releasing molecules instead of gaseous carbon monoxide or employing alternative ammonia (B1221849) equivalents for the synthesis of primary amides. organic-chemistry.org These methods highlight the versatility of transition metal catalysis in modern amide synthesis. caltech.edu
The following table summarizes these advanced catalytic approaches.
| Synthetic Route | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | General Conditions |
| Aminocarbonylation | Aryl Halide (e.g., 2-chloro-1-fluorobenzene) | Amine (e.g., 2-aminoacetophenone) | Carbon Monoxide (CO) | Palladium catalyst + Ligand (e.g., Pd(OAc)₂/Xantphos) | Anhydrous solvent, elevated temperature/pressure |
| Oxidative Amidation | Aldehyde (e.g., 2-fluorobenzaldehyde) | Amine (e.g., 2-aminoacetophenone) | Oxidant (e.g., H₂O₂, I₂/TBHP) | Often catalyst-free or with a simple catalyst | Aqueous or organic solvent, mild conditions |
Specific Routes to Phenacyl Moiety Incorporation
The phenacyl group, a 2-oxo-2-phenylethyl substituent, is a key structural feature of the target molecule. Its incorporation can be achieved through several synthetic routes, most notably through reactions that form the α-amidoketone linkage.
A highly efficient and versatile method for the synthesis of α-amidoketone derivatives, including structures analogous to this compound, involves the cascade reaction of carboxylic acids with vinyl azides. acs.orgresearchgate.netchemicalbook.comrsc.org This catalyst-free approach offers a broad substrate scope and high functional group tolerance, making it a powerful tool for organic synthesis. acs.orgresearchgate.netchemicalbook.comrsc.org
The reaction proceeds by heating a mixture of a carboxylic acid and a vinyl azide (B81097) in a suitable solvent. acs.org Mechanistic studies suggest that the reaction is initiated by the thermal decomposition of the vinyl azide to form a highly reactive 2H-azirine intermediate. acs.orgchemicalbook.com This intermediate is then attacked by the carboxylic acid, leading to the formation of an unstable aziridine (B145994) species which subsequently undergoes a thermal rearrangement to yield the final α-amidoketone product. chemicalbook.com
Research by Gao et al. demonstrated that this method is applicable to a wide range of carboxylic acids, including aromatic, aliphatic, and heterocyclic variants, as well as various vinyl azides. acs.org This suggests that 2-fluorobenzoic acid could readily participate in this reaction to furnish the desired this compound core structure. The reaction conditions are typically mild, with optimal results often achieved in 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. acs.org The scalability of this method has also been confirmed, highlighting its potential for practical applications. acs.org
The general applicability of this reaction to drug molecules containing carboxylic acid functionalities further underscores its utility in medicinal chemistry for late-stage functionalization. researchgate.netchemicalbook.comnih.gov
Exploration of Stereoselective and Regioselective Synthesis
The synthesis of this compound does not inherently involve the creation of stereocenters unless chiral starting materials or catalysts are employed. However, the broader class of α-amidoketones often contains chiral centers, and their stereoselective synthesis is of significant interest.
Stereoselectivity:
While specific studies on the stereoselective synthesis of this compound are not prevalent, general strategies for the asymmetric synthesis of chiral amides and α-amidoketones can be considered. For instance, enantioselective carbene insertion into the N-H bond of primary amides, co-catalyzed by an achiral rhodium complex and a chiral squaramide, has been shown to produce chiral amides with high enantioselectivity. nih.govnih.gov This method, characterized by its mild conditions and rapid reaction rates, could potentially be adapted for the asymmetric synthesis of analogues of this compound. nih.govnih.gov
Another approach involves the diastereoselective addition of nucleophiles to chiral N-acylpyridinium ions, which has been used to form N-acyldihydropyridones. acs.org Although this specific example does not directly yield the target compound, it illustrates the principle of using chiral auxiliaries or catalysts to control stereochemistry in related systems. The development of catalytic asymmetric variants of thiazolium-catalyzed cross-coupling reactions between aldehydes and acylimines is also an active area of research for producing chiral α-amido ketones. nih.gov
Regioselectivity:
Regioselectivity becomes a critical consideration when either the benzoyl moiety or the phenacyl moiety contains multiple reactive sites. In the synthesis of this compound from 2-fluorobenzoyl chloride and 2-amino-1-phenylethanone, the primary amine of the phenacylamine derivative is the more nucleophilic site for acylation compared to any potential secondary reactions.
In reactions involving bifunctional nucleophiles, such as aminophenols, with acylating agents like 2-(chloroseleno)benzoyl chloride, the primary amino group has been shown to be the most reactive site, undergoing selenenylation-acylation preferentially over the hydroxyl group. researchgate.net This inherent difference in nucleophilicity generally ensures high regioselectivity in the formation of the desired amide bond. Theoretical studies on electrophilic substitution reactions also help in predicting the most probable reaction sites, confirming that the regioselectivity is often thermodynamically and kinetically controlled. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, base, temperature, and reaction time.
For the synthesis of N-phenacylbenzamide analogues, various base-solvent systems have been explored. In the N-alkylation of dibromobenzimidazoles with phenacyl halides, a range of bases such as K₂CO₃, NaH, KOH, and NaHCO₃, and solvents like MeCN, DMF, and THF were screened. rsc.org The optimal conditions were found to be NaHCO₃ in MeCN at reflux. rsc.org Similarly, for the N- and O-benzoylation of amines and alcohols with pyridinium (B92312) salts of phenacyl bromides, a systematic optimization of the base and solvent was performed. rsc.orgrsc.org K₂CO₃ in acetonitrile (B52724) at 80°C was identified as the most effective combination. rsc.orgrsc.org
The synthesis of amides from carboxylic acids can also be optimized. For instance, the transformation of 2-fluorobenzoic acid to its corresponding amide has been achieved by first converting it to 2-fluorobenzoyl chloride using a catalyst like TCT in MeCN. rsc.org The choice of coupling agents, activating agents, and reaction conditions can significantly impact the efficiency of amide bond formation.
The data from these related syntheses can inform the optimization of the synthesis of this compound. A systematic approach, such as varying one parameter at a time while keeping others constant, can be employed to determine the optimal conditions for the specific substrates.
Below is a hypothetical data table illustrating how reaction conditions could be optimized for the synthesis of a generic N-phenacylbenzamide, based on common practices in the field.
Table 1: Hypothetical Optimization of N-Phenacylbenzamide Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N (1.5) | DCM | 25 | 12 | 65 |
| 2 | K₂CO₃ (2.0) | MeCN | 80 | 8 | 78 |
| 3 | NaH (1.2) | THF | 65 | 6 | 72 |
| 4 | NaHCO₃ (2.0) | DMF | 100 | 4 | 85 |
| 5 | K₂CO₃ (2.5) | MeCN | 80 | 8 | 81 |
This table demonstrates a typical workflow for optimizing a chemical reaction, where different bases, solvents, and temperatures are screened to achieve the highest possible yield.
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro N Phenacylbenzamide
Reactivity of the Amide Linkage
The amide bond in 2-fluoro-N-phenacylbenzamide is a robust covalent linkage, characterized by significant resonance stabilization. This delocalization of the nitrogen lone pair into the amide carbonyl group imparts partial double-bond character to the C-N bond, making it planar and relatively unreactive compared to amines or ketones.
Hydrolytic Stability and Transamidation Reactions
Amide bonds are generally resistant to hydrolysis under neutral conditions. The cleavage of the amide linkage in this compound to yield 2-fluorobenzoic acid and 2-amino-1-phenylethan-1-one (phenacylamine) would require harsh reaction conditions, such as prolonged heating in the presence of strong acids or bases. Under acidic conditions, the mechanism involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon occurs, followed by the departure of the amidate anion.
Transamidation, the exchange of the amine portion of the amide, is also a challenging transformation due to the high kinetic stability of the amide bond. This reaction typically requires catalysts, such as metal salts or enzymes, and often harsh conditions to proceed. For this compound, a transamidation reaction would involve reacting it with a different amine to displace the phenacylamine moiety, a process that is not expected to occur without specific activation.
| Reaction Type | Conditions | Expected Products | General Reactivity |
| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄), Heat | 2-Fluorobenzoic acid, Phenacylamine | Low |
| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH), Heat | 2-Fluorobenzoate, Phenacylamine | Low |
| Transamidation | Amine + Catalyst, Heat | New Amide, Phenacylamine | Very Low |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the secondary amide in this compound is significantly less nucleophilic than that of an amine. The resonance delocalization of its lone pair of electrons into the adjacent carbonyl group diminishes its ability to attack electrophiles. Consequently, direct N-alkylation or N-acylation is generally not feasible under neutral or mildly basic conditions.
To achieve these transformations, the amide must first be deprotonated using a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic amidate anion. This anion can then react with an alkylating agent (e.g., methyl iodide) or an acylating agent (e.g., acetyl chloride) to yield the corresponding N-substituted product. However, C-alkylation at the α-carbon of the phenacyl ketone moiety can be a competing reaction.
Transformations Involving the Phenacyl Ketone Moiety
The phenacyl group contains a reactive ketone and an adjacent methylene (B1212753) group, which are the sites of several important chemical transformations.
Carbonyl Reductions and Oxidations
The ketone of the phenacyl moiety can be selectively reduced without affecting the more stable amide group. Mild reducing agents are typically sufficient for this transformation.
Reduction to Alcohol : Treatment with hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would readily reduce the ketone to a secondary alcohol, yielding 2-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but could potentially reduce the amide as well, leading to a mixture of products.
Oxidation of the phenacyl ketone is less common. Strong oxidizing agents under harsh conditions could lead to cleavage of the carbon-carbon bonds, resulting in fragmentation of the molecule.
| Transformation | Reagent | Expected Product |
| Ketone Reduction | Sodium Borohydride (NaBH₄) | 2-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide |
| Ketone Reduction | Lithium Aluminum Hydride (LiAlH₄) | Mixture of reduced products (alcohol, amine) |
Condensation Reactions with Carbonyl Reagents
The phenacyl ketone offers two main sites for condensation reactions: the carbonyl carbon and the adjacent α-carbon (the methylene group).
Reactions at the Carbonyl Carbon : The ketone can react with amine derivatives in a condensation reaction to form new C=N double bonds. For example, reaction with a primary amine (R-NH₂) would yield an imine, while reaction with hydrazine (B178648) (H₂NNH₂) would form a hydrazone. These reactions are typically catalyzed by acid.
Reactions at the α-Carbon : The protons on the methylene group adjacent to the ketone (α-protons) are acidic due to the electron-withdrawing effect of the carbonyl group. In the presence of a base, one of these protons can be removed to form an enolate anion. This nucleophilic enolate can then participate in various condensation reactions, such as the Aldol condensation, by attacking the carbonyl group of another molecule (e.g., an aldehyde).
Cyclization Reactions Leading to Heterocyclic Systems (e.g., Oxazoles)
One of the most significant reactions of 2-acylamino-ketones like this compound is their conversion into heterocyclic systems. The structure is perfectly primed for intramolecular cyclization to form a
α-Functionalization via Enolization Pathways
The methylene group situated between the amide and the ketone of the phenacyl moiety (the α-carbon) is activated and susceptible to functionalization. This reactivity stems from the ability of the adjacent carbonyl groups to stabilize a negative charge on the α-carbon through resonance, facilitating its deprotonation to form an enolate.
The acidity of the α-protons allows for their abstraction by a suitable base, generating a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. This pathway is a cornerstone for the structural elaboration of this compound.
| Reaction Type | Reagents | Product Description | Plausible Reaction Conditions |
| Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Introduction of an alkyl group at the α-carbon. | A strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. |
| Aldol Addition | Aldehyde or Ketone (e.g., benzaldehyde) | Formation of a β-hydroxy carbonyl compound. | A base such as sodium hydroxide (NaOH) or lithium diisopropylamide (LDA) in a suitable solvent. |
| Acylation | Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) | Introduction of an acyl group at the α-carbon, leading to a β-dicarbonyl compound. | A base like sodium hydride (NaH) or an amine base like triethylamine (B128534) in an aprotic solvent. |
This table presents potential reactions based on the general reactivity of α-carbons to carbonyl groups.
Reactivity of the Fluorinated Benzene (B151609) Ring
The 2-fluoro-substituted benzene ring of the benzamide (B126) moiety is a site for aromatic substitution reactions. The outcome of these reactions is directed by the electronic properties of both the fluorine atom and the N-phenacylformamido group.
In electrophilic aromatic substitution (EAS), the fluorine atom exerts a dual influence. It is an inductively withdrawing group, which deactivates the ring towards electrophilic attack compared to benzene. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions.
Conversely, the N-phenacylformamido group (-CONHCH₂COPh) is a deactivating group due to the electron-withdrawing nature of the carbonyl group, which directs incoming electrophiles to the meta position. The interplay between these two substituents determines the regioselectivity of the substitution. Given that the fluorine is at position 2, the likely positions for electrophilic attack would be influenced by the combined directing effects.
| Reaction | Reagents | Predicted Major Product(s) | Rationale for Regioselectivity |
| Nitration | HNO₃, H₂SO₄ | Substitution at the position para to the fluorine atom. | The para-directing effect of the fluorine and the meta-directing effect of the amide group would favor substitution at the 5-position. |
| Halogenation | Br₂, FeBr₃ | Substitution at the position para to the fluorine atom. | Similar to nitration, the directing effects of the existing substituents would favor the 5-position. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely no reaction or very low yield. | The benzene ring is significantly deactivated by both the fluorine and the amide group, making it generally unreactive under Friedel-Crafts conditions. lkouniv.ac.in |
This table provides predicted outcomes for common electrophilic aromatic substitution reactions.
The presence of a fluorine atom on the benzene ring allows for the possibility of nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the fluoride (B91410) ion. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate negative charge (the Meisenheimer complex). wikipedia.org The carbonyl group of the amide, particularly if it can exert its electron-withdrawing effect through resonance, can activate the ring for this transformation.
The rate of SNAr reactions with halogens as leaving groups often follows the trend F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. libretexts.orgyoutube.com
Potential nucleophiles for this reaction include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2-methoxy-N-phenacylbenzamide.
Mechanistic Studies of Key Transformation Pathways
While specific mechanistic studies on this compound are not available, the mechanisms of its key transformations can be inferred from well-established chemical principles.
α-Functionalization : This proceeds through the formation of an enolate. A strong base removes a proton from the α-carbon, creating a resonance-stabilized enolate anion. This anion then acts as a nucleophile, attacking an electrophile to form the α-substituted product.
Electrophilic Aromatic Substitution : The mechanism involves the attack of an electrophile on the π-electron system of the fluorinated benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.in A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Nucleophilic Aromatic Substitution (SNAr) : This reaction follows a two-step addition-elimination mechanism. wikipedia.org A nucleophile first adds to the carbon atom bearing the fluorine, breaking the aromaticity and forming a negatively charged intermediate called a Meisenheimer complex. wikipedia.org This intermediate is stabilized by resonance, with the negative charge delocalized, in part, by the electron-withdrawing amide group. In the second step, the fluoride ion is eliminated as the leaving group, and the aromaticity of the ring is restored.
Advanced Spectroscopic and Structural Elucidation of 2 Fluoro N Phenacylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-fluoro-N-phenacylbenzamide, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected spectrum would show distinct signals for the aromatic protons on both the 2-fluorobenzamide (B1203369) and the phenacyl moieties, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.
The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Signals for the carbonyl carbons of the amide and ketone groups would be expected in the downfield region. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the fluorine substituent and the amide linkage. The methylene carbon would be observed in the upfield region.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool. It would show a single resonance for the fluorine atom on the benzamide (B126) ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would be observable in both the ¹H and ¹⁹F NMR spectra, providing valuable structural information.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed:
COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, for instance, between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity between the 2-fluorobenzoyl group, the amide nitrogen, and the phenacyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio. This would allow for the determination of the elemental formula of this compound (C₁₅H₁₂FNO₂) and would serve as a definitive confirmation of its identity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Detailed experimental data from tandem mass spectrometry (MS/MS) studies, which would be necessary to elucidate the specific fragmentation pathways of this compound, are not available in the public domain based on a comprehensive search of scientific literature. While general fragmentation patterns for related classes of compounds, such as other benzamides, are documented, a specific analysis for this compound has not been reported. Such an analysis would typically involve the isolation of the molecular ion and subsequent collision-induced dissociation to identify characteristic product ions, providing insights into the molecule's structural connectivity.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Specific infrared (IR) spectroscopy data for this compound, including tables of characteristic absorption bands, are not available in the reviewed literature. A study on the related compound, 2-fluoro-N,N-diphenylbenzamide, identified an amide carbonyl stretching frequency at 1662 cm⁻¹, which can provide a general reference point. researchgate.net However, a complete and specific IR spectrum for this compound, which would confirm the presence of its unique functional groups, has not been published.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
There is no specific Raman spectroscopy data available for this compound in the scientific literature. Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for non-polar bonds, and would be instrumental in creating a complete vibrational fingerprint of the molecule.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Experimentally determined ultraviolet-visible (UV-Vis) spectroscopy data for this compound, which would detail its electronic transitions, is not present in the available literature. A related compound, 2-fluoro-N,N-diphenylbenzamide, was reported to have two absorption peaks at 240 nm and 273 nm. researchgate.net Without direct experimental data for this compound, a conclusive discussion of its specific electronic transitions (e.g., π → π* and n → π*) and corresponding absorption maxima (λmax) cannot be provided.
X-ray Crystallography for Solid-State Structure Determination
A definitive solid-state structure of this compound determined by X-ray crystallography has not been reported in the scientific literature. While crystal structures for several other fluorinated benzamide derivatives are available and show features such as intermolecular hydrogen bonding, this specific information for this compound is absent. mdpi.commdpi.comresearchgate.net An X-ray crystallographic analysis would be required to determine its crystal system, space group, and precise molecular geometry in the solid state.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Detailed structural analysis of this compound using single-crystal X-ray diffraction has not been extensively reported in publicly available research. This technique is crucial for determining the precise three-dimensional arrangement of atoms within the crystal, which in turn defines the molecule's absolute configuration and preferred conformation.
Analysis of Intermolecular Interactions and Packing in Crystal Lattices
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the physical properties of a solid-state material.
In analogous benzamide compounds, hydrogen bonding is a predominant intermolecular force. For example, in the crystal structure of 2-chloro-4-fluoro-N-phenylbenzamide, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov Similarly, 2-fluoro-N-o-tolylbenzamide forms chains through N—H⋯O hydrogen bonds, which are further supported by C—H⋯π interactions. nih.gov
Other weak interactions, such as C—H⋯F and C—H⋯O hydrogen bonds, also contribute to the stability of the crystal lattice in related structures. nih.govmdpi.com The interplay of these forces dictates how the molecules pack together, influencing properties like melting point, solubility, and crystal morphology. A detailed analysis of the crystal packing of this compound would require specific crystallographic data, which is not currently available.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. Studies on the polymorphism of benzamide derivatives have revealed the existence of multiple crystalline forms for some compounds. For instance, 2-benzoyl-N,N-diethylbenzamide has been shown to exist in at least four different polymorphic forms, with variations in their molecular conformation and packing arrangements. mdpi.com
Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another strategy to modify the physicochemical properties of a compound.
Currently, there are no specific studies on the polymorphism or co-crystallization of this compound reported in the surveyed literature. Such investigations would be valuable for understanding the solid-state behavior of this compound and for potentially tailoring its properties for specific applications.
Computational and Theoretical Studies on 2 Fluoro N Phenacylbenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For a molecule like 2-fluoro-N-phenacylbenzamide, DFT calculations, likely employing a basis set such as 6-311G(d,p), would provide significant insights.
The electronic properties of this compound are dictated by the arrangement of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely the phenacyl group and the benzamide (B126) moiety, while the LUMO would be distributed over the electron-accepting portions. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity.
Table 1: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Note: These are representative values based on similar aromatic amide structures.
Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed to aid in the structural elucidation of this compound. These predictions are based on the calculated electron density around the nuclei. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects and intermolecular interactions.
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of this compound can be predicted using DFT. This allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic C=O stretching frequency of the amide and ketone groups, as well as the C-F stretching frequency, can be precisely calculated.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| Amide C=O | Stretching | 1685 |
| Ketone C=O | Stretching | 1710 |
| N-H | Stretching | 3400 |
Note: These are representative values based on similar aromatic amide structures.
The flexibility of the N-phenacyl side chain allows for multiple conformations of this compound. Conformational analysis helps to identify the most stable (lowest energy) three-dimensional structure of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated. This landscape reveals the global minimum energy conformation as well as other local minima and the energy barriers between them.
Theoretical calculations are instrumental in studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis, degradation, or potential reactions with biological targets. By mapping the reaction pathway and identifying the transition state structures, the activation energy and reaction rates can be determined.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule moves, flexes, and interacts with its environment. This is particularly important for understanding how the solvent influences the conformational preferences and reactivity of the compound. For instance, MD simulations can show the formation and breaking of hydrogen bonds between the amide group and water molecules.
In Silico Prediction of Chemical Reactivity and Selectivity
Computational tools can predict the reactivity and selectivity of this compound. By analyzing the distribution of electron density and the molecular electrostatic potential (MEP), regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. The MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character, and positive potential around the N-H proton, highlighting its electrophilic nature. Such in silico predictions are valuable for anticipating the chemical behavior of the compound in various reactions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Due to a lack of specific computational and theoretical studies on this compound in the available scientific literature, it is not possible to provide a detailed analysis of the inductive and resonance effects of fluorine substitution for this particular compound. Research in this specific area appears to be limited, preventing the generation of a thorough and scientifically accurate article based on the requested outline.
Exploration of Molecular Interactions and Structure Activity Relationships Sar in Chemical Biology
Rational Design Principles for Modulating Molecular Recognition
The rational design of ligands that can effectively recognize and bind to biological targets is guided by fundamental principles of molecular interaction. For a molecule like 2-fluoro-N-phenacylbenzamide, its design would likely be aimed at optimizing interactions with a specific biomolecular pocket. The 2-fluoro substitution on the benzamide (B126) ring is a key feature. The fluorine atom, being highly electronegative and having a small van der Waals radius, can participate in various non-covalent interactions. iisermohali.ac.in It can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions. nih.govacs.org The presence of fluorine can also influence the conformation of the molecule and its metabolic stability. mdpi.com
In Vitro Biochemical and Biophysical Characterization of Molecular Interactions
While direct experimental data for this compound is scarce, we can hypothesize its potential interactions based on studies of similar compounds.
Benzamide derivatives have been explored as DNA minor groove binders. nih.gov The crescent shape of many benzamides allows them to fit snugly into the minor groove of the DNA double helix, particularly in AT-rich regions. nih.gov The amide groups can form hydrogen bonds with the bases on the floor of the groove. nih.gov While some N-acylbenzamide derivatives have been shown to bind to DNA through metabolic activation, the direct binding of simple benzamides is also possible. nih.gov For this compound, the planar benzamide moiety could potentially intercalate between DNA base pairs or bind to the minor groove, with the phenacyl group providing additional stabilizing interactions.
The molecular structure of this compound suggests several potential modes of interaction:
Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. These can form robust interactions with amino acid residues in a protein binding site or with DNA bases. acs.orgresearchgate.net
π-Stacking: The two phenyl rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein target, or with the bases of DNA.
Halogen Bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic partner. More commonly in this context, the electronegative fluorine can form favorable dipole-dipole or hydrogen bond-like interactions. nih.govacs.org Studies on fluorinated benzamides have highlighted the significance of C-H···F interactions in crystal packing, which can be extrapolated to ligand-receptor binding. acs.orgmdpi.com
Hydrophobic Interactions: The phenyl and phenacyl groups provide significant hydrophobic surface area that can interact favorably with nonpolar regions of a binding pocket. nih.gov
A summary of potential interactions is presented in Table 1.
| Interaction Type | Potential Participating Groups on this compound |
| Hydrogen Bond Donor | Amide N-H |
| Hydrogen Bond Acceptor | Carbonyl Oxygen, Fluorine |
| π-Stacking | Benzamide Phenyl Ring, Phenacyl Phenyl Ring |
| Halogen Bonding/Interactions | Fluorine |
| Hydrophobic Interactions | Phenyl Rings, Methylene (B1212753) Group |
Mechanistic Studies of Cellular Pathways at a Molecular Level (e.g., enzyme inhibition in cell-free systems, receptor modulation via in vitro assays)
Benzamide derivatives are known to inhibit a variety of enzymes. dergipark.org.trgoogle.comrsc.org For instance, they have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), acetylcholinesterase, and various kinases. dergipark.org.trgoogle.comnih.gov The mechanism of inhibition often involves the benzamide moiety occupying a key recognition site, such as the nicotinamide (B372718) binding site in PARP.
Given this precedent, this compound could potentially act as an enzyme inhibitor. The 2-fluoro-benzamide portion might mimic a natural substrate or cofactor, while the N-phenacyl group could extend into an adjacent hydrophobic pocket, enhancing binding affinity. The specific enzymes that this compound might inhibit would depend on the precise geometry and electronic properties of their active sites. For example, some benzamide derivatives have shown inhibitory activity against human dihydrofolate reductase (hDHFR). mdpi.com
Applications of 2 Fluoro N Phenacylbenzamide As a Synthetic Intermediate and Research Probe
Precursor in the Synthesis of Advanced Organic Scaffolds
The true value of a compound like 2-fluoro-N-phenacylbenzamide in synthetic chemistry lies in its capacity to be transformed into more elaborate structures. Its bifunctional nature, possessing both an amide and a ketone, makes it an ideal starting material for building diverse molecular frameworks.
The N-phenacylbenzamide scaffold is a well-established precursor for the synthesis of nitrogen-containing heterocycles. Research has shown that related structures, such as 2-nitro-N-alkyl-N-phenacylbenzamides, can undergo reductive cyclization to yield 4-alkyl-2-phenyl-3,4-dihydro-5H-1,4-benzodiazepin-5-ones. researchgate.net This type of transformation highlights a plausible and significant synthetic pathway for this compound. By analogy, it could be cyclized to produce fluorinated benzodiazepine (B76468) derivatives, a class of compounds of immense interest in pharmacology.
Furthermore, a patent describes the cyclization of 2-amino-N-phenacylbenzamide in a dry, inert solvent to form a 3,4-dihydro-2-phenyl-5H-1,4-benzodiazepin-5-one, which can be further reduced. google.com This demonstrates that the core N-phenacylbenzamide structure is primed for intramolecular reactions to create seven-membered heterocyclic rings. The presence of the 2-fluoro substituent in this compound would be carried into the final heterocyclic product, providing a strategic method for introducing fluorine to modulate the electronic and biological properties of the resulting scaffold. The synthesis of quinolinone derivatives through the cyclization of phenacyl anthranilamides in polyphosphoric acid further underscores the versatility of phenacyl-containing amides in creating fused heterocyclic systems. researchgate.net
Benzamides are a cornerstone in medicinal chemistry, and the introduction of fluorine is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. ontosight.aimdpi.com The N-phenylbenzamide linker, a core component of this compound, is a recognized scaffold in the design of protein kinase inhibitors. scirp.org Therefore, this compound can be envisioned as a key building block for creating novel pharmaceutical candidates.
The compound serves as a modifiable template. The phenacyl group's ketone can be reduced to an alcohol or converted to other functional groups, while the aromatic rings can undergo further substitution. For instance, derivatives of 4-nitro-N-phenacylbenzamide are being investigated for their anticonvulsant properties, serving as lead structures for new drugs targeting neurological conditions. evitachem.com This suggests that the N-phenacylbenzamide skeleton is biologically relevant, and the introduction of a fluorine atom, as in this compound, could fine-tune such activities. Its structural similarity to known bioactive molecules makes it a candidate for derivatization into analogues of natural products or as an intermediate in multi-step syntheses of complex drugs.
Development as a Chemical Probe for Biological Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological processes. A well-designed probe can selectively interact with a biological target, such as an enzyme or receptor, allowing researchers to study its function. Fluorinated compounds are particularly attractive for this purpose. acs.org For example, a "clickable" benzamide (B126) probe was developed to identify β-tubulin as its cellular target in small cell lung cancer, demonstrating the power of benzamide-based probes in mode-of-action studies. nih.gov
This compound holds potential for development into such a probe. smolecule.comevitachem.com The fluorine atom can serve multiple roles: it can enhance binding to a target protein and also serve as a reporter group for ¹⁹F NMR spectroscopy, a powerful technique for studying drug-target interactions. Moreover, the fluorine atom could be replaced with a radioactive isotope, such as ¹⁸F, to create a positron emission tomography (PET) imaging agent. This would allow for non-invasive visualization and quantification of its biological target in vivo. The development of a fluorinated benzamide with an imidazo[1,2-a]pyridine (B132010) core as a tool compound for kinase signaling studies further illustrates this potential application. vulcanchem.com
Role in Catalyst Development or Ligand Design for Organometallic Chemistry
The design of ligands is central to the field of homogeneous catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. ugent.be this compound possesses several features that make it a potential candidate for ligand design. The amide and ketone oxygen atoms are potential coordination sites for metal ions. libretexts.org
The 2-fluoro substituent is particularly significant. The presence of fluorine atoms on an aromatic ring reduces its ability to donate π-electron density, making fluorinated arenes generally weak binders to metal centers. rsc.org This property can be exploited in ligand design to create electronically distinct environments at the metal center. For example, modifying the N-substituent on pincer ligands from a proton to a methyl or phenyl group has been shown to have a profound impact on the catalytic performance of iron and ruthenium complexes in CO₂ hydrogenation and formic acid dehydrogenation. osti.gov By analogy, incorporating a 2-fluorobenzoyl group, as in this compound, could be used to tune the electronic properties of a metal complex, potentially leading to improved catalysts. d-nb.infoutc.edu The molecule could act as a bidentate ligand or be incorporated into a larger, multidentate ligand framework.
Potential in Materials Science Research (e.g., functional monomers or ligands for coordination polymers)
Coordination polymers, or metal-organic frameworks (MOFs), are materials constructed from metal ions or clusters linked by organic ligands. biointerfaceresearch.commdpi.com These materials have applications in gas storage, sensing, and catalysis. The design of the organic linker is crucial for determining the structure and properties of the resulting framework.
This compound could serve as a functional organic ligand for the synthesis of novel coordination polymers. Its aromatic rings can participate in π-stacking interactions, while the oxygen atoms of the amide and ketone groups can coordinate to metal centers. rsc.org The introduction of fluorine into the ligand can impart unique properties to the final material, such as enhanced thermal stability or altered sorption properties. Research has shown that fluorine substitution can suppress structural disorder in benzamide crystals, a desirable feature for creating well-defined crystalline materials. acs.orgosti.gov For example, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide has been investigated as a nonlinear optical material, demonstrating that fluorinated benzamides can possess interesting solid-state properties. ej-eng.org Therefore, this compound represents a plausible candidate for use as a building block in creating functional materials with tailored electronic, optical, or porous properties. mdpi.comnih.gov
Conclusion and Future Research Perspectives
Summary of Current Academic Contributions to 2-Fluoro-N-phenacylbenzamide Research
Direct academic contributions to the study of This compound are presently limited. However, the broader family of fluorinated benzamides has garnered considerable attention. Research on compounds such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide has provided valuable insights into the structural and conformational effects of fluorine substitution. mdpi.commdpi.com Studies on these related molecules have elucidated how fluorine atoms influence crystal packing through various intermolecular interactions, including hydrogen bonds and C-F...π interactions. mdpi.commdpi.com The synthesis and characterization of various N-phenylbenzamide derivatives have also been explored, primarily for their potential biological activities. mdpi.com These studies form a foundational knowledge base from which the properties and potential of This compound can be inferred and investigated.
Unexplored Synthetic Methodologies and Reactivity Pathways
The synthesis of This compound can be envisioned through established amidation reactions. A plausible and yet to be specifically reported route would involve the condensation of 2-fluorobenzoyl chloride with 2-aminoacetophenone (B1585202) (phenacylamine). This approach is analogous to standard procedures for synthesizing other N-substituted benzamides, where an acyl chloride is reacted with a primary amine. mdpi.comnih.gov
Alternative unexplored methodologies could include catalyst-driven protocols. For instance, the use of a bifunctional catalyst like Au/DNA could potentially facilitate the amidation of 2-fluorobenzyl alcohol with a suitable phenacyl-containing azide (B81097), a method that has been shown to be efficient for other amide syntheses. rsc.org
The reactivity of the phenacyl moiety in This compound presents a rich field for investigation. The ketone and the adjacent methylene (B1212753) group are reactive sites for a variety of chemical transformations. For example, the methylene group could be a substrate for α-halogenation or alkylation, leading to a diverse library of derivatives. The carbonyl group itself could undergo reduction to a hydroxyl group or be a key partner in condensation reactions to form heterocyclic structures. The influence of the 2-fluoro substituent on the reactivity of the phenacyl group is a particularly interesting and unexplored area of its chemical behavior.
Advanced Computational Modeling for Predictive Chemical Science
Advanced computational modeling offers a powerful tool to predict the physicochemical and electronic properties of This compound in the absence of extensive empirical data. Density Functional Theory (DFT) calculations could be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic structure. Such studies have been successfully applied to related fluorinated molecules to understand conformational landscapes and thermodynamic properties. researchgate.net
Molecular Electrostatic Potential (MEP) analysis could predict the sites susceptible to electrophilic and nucleophilic attack, providing insights into the molecule's reactivity. mdpi.com Furthermore, computational docking studies could be performed to explore potential interactions with biological targets, given that fluorinated compounds often exhibit unique binding affinities with enzymes and receptors. mdpi.com The prediction of crystal structures and the analysis of intermolecular interactions through computational methods could also guide future efforts in materials science applications. researchgate.net
Emerging Interdisciplinary Applications of Fluorinated Benzamide (B126) Derivatives
The unique properties imparted by the fluorine atom, such as increased metabolic stability and altered lipophilicity, make fluorinated benzamides attractive candidates for various interdisciplinary applications. mdpi.com
In Medicinal Chemistry: Benzamide derivatives are known to exhibit a wide range of biological activities. mdpi.com The introduction of a fluorine atom can significantly modulate these properties. While no specific biological activity has been reported for This compound , related fluorinated benzamides have been investigated as potential therapeutic agents. For example, 68Ga-labeled fluorinated benzamide derivatives are being explored for PET imaging of melanoma. nih.gov This suggests that with appropriate modifications, This compound could serve as a scaffold for the development of novel diagnostic or therapeutic agents.
In Materials Science: The ability of fluorine to participate in unique intermolecular interactions can influence the solid-state properties of organic molecules. mdpi.com The crystal engineering of fluorinated benzamides could lead to the development of new materials with tailored optical or electronic properties. The enaminone moiety, which could potentially be synthesized from the phenacyl group of This compound , is a key framework in molecules with applications in materials science due to intramolecular charge transfer pathways. researchgate.net
The following table provides a summary of potential research directions for This compound :
| Research Area | Focus | Potential Outcomes |
| Synthetic Chemistry | Development of novel synthetic routes and exploration of the reactivity of the phenacyl group. | A diverse library of derivatives with tunable properties. |
| Computational Chemistry | Prediction of molecular structure, reactivity, and potential biological interactions using DFT and MEP. | Insights into the fundamental properties of the molecule to guide experimental work. |
| Medicinal Chemistry | Investigation of potential biological activities and development as a scaffold for drug discovery. | Identification of new lead compounds for therapeutic or diagnostic applications. |
| Materials Science | Exploration of solid-state properties and potential for creating novel organic materials. | Development of new materials with unique optical or electronic characteristics. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-fluoro-N-phenacylbenzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the coupling of fluorinated benzoyl chloride with phenacylamine derivatives under inert atmospheres. Key considerations include:
- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance reactivity but require careful moisture control .
- Temperature control : Reflux conditions (e.g., 80–100°C) are often used to accelerate amide bond formation, though excessive heat may degrade sensitive intermediates .
- Purification : Column chromatography or recrystallization from chloroform/hexane mixtures ensures high purity (>95%), validated via HPLC .
Advanced: How can structural contradictions in fluorinated benzamide derivatives be resolved during SAR studies?
Discrepancies in structure-activity relationships (SAR) often arise from variations in substituent positioning (e.g., ortho vs. para fluorine). Methodological approaches include:
- Crystallographic analysis : Single-crystal X-ray diffraction confirms spatial arrangements, as demonstrated in analogs like 2-fluoro-N-o-tolylbenzamide, where dihedral angles between aromatic rings impact binding .
- Computational docking : Density Functional Theory (DFT) calculations predict electronic effects of fluorine substitution on hydrogen-bonding interactions with biological targets .
- Comparative assays : Parallel testing of isomers under standardized conditions isolates positional effects on activity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : -NMR identifies fluorine environments, while -NMR reveals amide proton coupling patterns (e.g., J = 8–10 Hz for trans-configuration) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 258.1) and fragments indicative of benzamide cleavage .
- FT-IR : Stretching frequencies at ~1650 cm (C=O) and ~3300 cm (N-H) validate amide formation .
Advanced: How can researchers optimize binding affinity predictions for this compound using computational models?
Advanced strategies involve:
- Molecular dynamics simulations : Trajectory analysis identifies stable conformations in aqueous vs. lipid bilayer environments, critical for membrane permeability studies .
- Free-energy perturbation (FEP) : Quantifies ΔG changes upon fluorine substitution, improving selectivity predictions for kinases or GPCR targets .
- Fragment-based design : Deconstructing the molecule into fluorobenzamide and phenacyl fragments allows modular optimization of pharmacophore features .
Basic: What safety protocols are essential when handling fluorinated benzamides in the lab?
- Personal protective equipment (PPE) : Gloves (nitrile) and goggles mitigate skin/eye exposure to irritants like benzoyl chloride intermediates .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroform) .
- Waste disposal : Fluorinated byproducts require segregation for specialized treatment to prevent environmental release .
Advanced: How can conflicting biological activity data for fluorobenzamides be reconciled across studies?
Contradictions often stem from assay variability or impurity artifacts. Solutions include:
- Meta-analysis : Pooling data from independent studies (e.g., IC values for kinase inhibition) with standardized normalization (e.g., % inhibition at 10 µM) .
- Purity validation : LC-MS quantification of impurities (e.g., hydrolyzed byproducts) ensures activity correlates with the intact compound .
- Orthogonal assays : Cross-verifying results using SPR (surface plasmon resonance) and cellular viability assays reduces false positives .
Advanced: What strategies improve regioselectivity in fluorobenzamide functionalization?
- Directing groups : Installing transient groups (e.g., boronic acids) guides fluorine placement during Pd-catalyzed C-H activation .
- Solvent effects : Dichloromethane enhances para-selectivity in electrophilic fluorination by stabilizing transition states .
- Enzymatic catalysis : Lipase-mediated acylation achieves enantioselective N-functionalization under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
